2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone
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Overview
Description
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[35]nonan-7-yl]ethanone is a complex organic compound that features a benzofuran ring system substituted with a chlorine and a methyl group, as well as a spirocyclic azaspiro nonane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like phosphorus oxychloride (POCl₃) under reflux conditions.
Substitution Reactions:
Spirocyclic Azaspiro Nonane Formation: The spirocyclic azaspiro nonane moiety can be synthesized via a multi-step process involving the formation of a cyclic amine intermediate, followed by spirocyclization using a suitable reagent like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Final Coupling Reaction: The final coupling of the benzofuran and azaspiro nonane moieties can be achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, process intensification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzofuran ring can undergo substitution reactions, such as nucleophilic aromatic substitution, using nucleophiles like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of a ketone or carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of a methoxy-substituted benzofuran derivative.
Scientific Research Applications
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of a particular enzyme, thereby affecting the metabolic pathway in which the enzyme is involved. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone: The parent compound.
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanol: A reduced form with an alcohol group.
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]carboxylic acid: An oxidized form with a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of a benzofuran ring with a spirocyclic azaspiro nonane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-12-7-16-14(9-15(12)21)13(11-26-16)8-19(24)22-5-3-20(4-6-22)17(23)10-18(20)25-2/h7,9,11,17-18,23H,3-6,8,10H2,1-2H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFZOTWKFHEOHX-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)N3CCC4(CC3)C(CC4OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)N3CCC4(CC3)[C@@H](C[C@@H]4OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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